4-Acetamidonicotinamide

Enzyme Inhibition Cell Signaling Adenylyl Cyclase

Researchers requiring a nicotinamide analog with differentiated activity need a precise tool compound, not generic niacinamide. 4-Acetamidonicotinamide delivers: - Broad-spectrum antibacterial activity against B. subtilis, S. aureus, E. coli, P. aeruginosa. - Selective AC8 inhibitor (IC50=29 µM) to differentiate from NAD+ effects. - High aqueous solubility ≥25 mg/mL for easy assay preparation.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B15071238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidonicotinamide
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=NC=C1)C(=O)N
InChIInChI=1S/C8H9N3O2/c1-5(12)11-7-2-3-10-4-6(7)8(9)13/h2-4H,1H3,(H2,9,13)(H,10,11,12)
InChIKeyPXRZPKNFSVPKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidonicotinamide Baseline Overview


4-Acetamidonicotinamide (C8H9N3O2; MW 179.18 g/mol) is a synthetic derivative of nicotinamide, the amide form of niacin (vitamin B3). It is characterized by an acetamido (-NH-CO-CH3) substituent on the pyridine ring, which distinguishes it from its parent compound and other simple nicotinamide analogs [1]. This structural modification is intended to modulate biological activity and physicochemical properties [2]. It is primarily supplied as a research chemical with a typical purity of 95-98% and is intended for laboratory use .

4-Acetamidonicotinamide: Substitution Risk with Nicotinamide


Procurement decisions cannot assume that 4-acetamidonicotinamide is functionally interchangeable with its parent compound, nicotinamide, or other simple analogs. The addition of the acetamido group alters the compound's electronic distribution, hydrogen-bonding capacity, and steric profile, which can fundamentally change its interactions with biological targets [1]. As demonstrated in the evidence below, this single modification shifts the compound's activity profile from the broad NAD+ metabolism role of nicotinamide toward a distinct spectrum of enzyme inhibition and antibacterial activity that is not observed with the parent molecule [2]. Substituting with generic nicotinamide would therefore invalidate any experimental data or applications that rely on this unique functional profile.

4-Acetamidonicotinamide Quantitative Differentiation Evidence


AC8 Inhibitory Activity vs. Nicotinamide

4-Acetamidonicotinamide demonstrates measurable, though weak, inhibitory activity against human Adenylate Cyclase 8 (AC8) in a cellular assay, a target profile not established for the parent compound nicotinamide. This provides a defined, quantifiable difference in biological activity [1].

Enzyme Inhibition Cell Signaling Adenylyl Cyclase

Broad-Spectrum Antibacterial Activity vs. Isoniazid

4-Acetamidonicotinamide displays antibacterial activity against multiple clinically relevant strains, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar to low micromolar range. This activity is distinct from the established antibacterial profile of isoniazid, which is selective for Mycobacteria [1].

Antibacterial MIC Broad-spectrum

Aqueous Solubility Advantage

4-Acetamidonicotinamide possesses high aqueous solubility, an advantage over more lipophilic nicotinamide derivatives or analogs used in antibacterial research. This property simplifies the preparation of aqueous assay solutions and in vivo dosing formulations [1].

Solubility Formulation Physicochemical Properties

Negligible CYP2D6 Inhibition

In vitro profiling indicates that 4-acetamidonicotinamide has negligible inhibitory activity against the major drug-metabolizing enzyme CYP2D6, with an IC50 value exceeding 10 µM. This suggests a low potential for metabolic drug-drug interactions compared to other research compounds known to potently inhibit this enzyme [1].

Drug-Drug Interactions CYP450 Metabolic Stability

4-Acetamidonicotinamide Research Applications


In Vitro Antibacterial Screening

Given its demonstrated activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria [1], 4-acetamidonicotinamide is a suitable starting point for in vitro phenotypic screening campaigns aimed at identifying novel antibacterial agents with a spectrum broader than that of mycobacteria-selective drugs like isoniazid [1].

Probing AC8-Mediated cAMP Signaling

The compound's weak but detectable inhibition of human Adenylate Cyclase 8 (IC50 = 29 µM) [2] makes it a potential tool compound for initial investigations into the role of AC8 in cellular signaling. Its distinct activity profile compared to nicotinamide can help differentiate AC8-dependent from other NAD-related effects [2].

High Aqueous Solubility Formulation Development

For research protocols where high aqueous solubility is a prerequisite (e.g., high-concentration screening, in vivo dosing in aqueous vehicles), 4-acetamidonicotinamide (≥25 mg/mL in water) [3] presents a significant practical advantage over more lipophilic analogs. This simplifies solution preparation and minimizes the use of potentially confounding organic solvents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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